molecular formula C12H18N2O3 B5640512 (4S)-3-[(3,5-dimethylisoxazol-4-yl)methyl]-4-isopropyl-1,3-oxazolidin-2-one

(4S)-3-[(3,5-dimethylisoxazol-4-yl)methyl]-4-isopropyl-1,3-oxazolidin-2-one

Cat. No. B5640512
M. Wt: 238.28 g/mol
InChI Key: FWSVNSQTWBYDOC-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of related oxazolidinone derivatives involves multiple steps, including the use of chiral auxiliary-bearing isocyanides as synthons. These processes enable the creation of strongly fluorescent compounds with high quantum yields. Techniques such as treating benzoyl chloride with isocyanide in the presence of a superbase facilitate the synthesis of optically active derivatives (Tang & Verkade, 1996).

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structure of oxazolidinone derivatives, revealing their detailed atomic arrangement and stereochemistry. This analytical technique has elucidated the molecular structures of several related compounds, showing the stereocontrol and conformational biases induced by different substituents (Tang & Verkade, 1996).

Chemical Reactions and Properties

Oxazolidinones participate in various chemical reactions, including conjugate additions, where they demonstrate remarkable stereocontrol. The lithiated derivatives of oxazolidinones add to enones and enoates, yielding products with high diastereoselectivities. These reactions are crucial for constructing molecules with multiple stereogenic centers, showcasing the compounds' synthetic versatility (Gaul & Seebach, 2002).

Physical Properties Analysis

The physical properties of oxazolidinones, such as melting points and solubility in organic solvents, are influenced by their molecular structure. For example, derivatives with bulky substituents tend to have higher melting points and lower solubility, which can affect their handling and use in chemical syntheses (Hintermann & Seebach, 1998).

Chemical Properties Analysis

The chemical properties of oxazolidinones, including reactivity and stability, are dictated by their functional groups and overall molecular architecture. These compounds exhibit a range of reactivities, such as nucleophilicity and electrophilicity, depending on the nature of the substituents and the reaction conditions. Their ability to serve as intermediates in the synthesis of various complex molecules highlights their chemical versatility and importance in organic synthesis (Gaul & Seebach, 2002).

properties

IUPAC Name

(4S)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-7(2)11-6-16-12(15)14(11)5-10-8(3)13-17-9(10)4/h7,11H,5-6H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSVNSQTWBYDOC-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C(COC2=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2[C@H](COC2=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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